N-cyclopent-3-en-1-yl-2-methylsulfanylcyclohexan-1-amine
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Overview
Description
N-cyclopent-3-en-1-yl-2-methylsulfanylcyclohexan-1-amine: is a complex organic compound characterized by its unique structural features, including a cyclopentene ring, a methylsulfanyl group, and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopent-3-en-1-yl-2-methylsulfanylcyclohexan-1-amine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-cyclopent-3-en-1-yl-2-methylsulfanylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyclopentene ring can be reduced to a cyclopentane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentane derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: N-cyclopent-3-en-1-yl-2-methylsulfanylcyclohexan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclopent-3-en-1-yl-2-methylsulfanylcyclohexan-1-amine exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides: These compounds share the cyclopentene ring but differ in the arylamide moiety.
Cyclopent-3-ene-1-carboxamides: These compounds have a similar cyclopentene ring but differ in the carboxamide group.
Uniqueness: N-cyclopent-3-en-1-yl-2-methylsulfanylcyclohexan-1-amine is unique due to the presence of both a cyclopentene ring and a methylsulfanyl group, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
N-cyclopent-3-en-1-yl-2-methylsulfanylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h2-3,10-13H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZZNRXKRGJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC2CC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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